2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate
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Overview
Description
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage connecting the benzoate moiety to a heptan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(Heptan-2-ylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate.
Substitution: 3-nitrobenzoic acid and 2-(Heptan-2-ylamino)-2-methylpropanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis and subsequent release of active components. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Heptan-2-ylamino)-2-methylpropyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate: Reduction product of the nitro compound.
2-(Heptan-2-ylamino)-2-methylpropyl benzoate: Lacks the nitro group.
Uniqueness
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is unique due to the presence of the nitro group in the meta position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
74350-54-2 |
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Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[2-(heptan-2-ylamino)-2-methylpropyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-9-14(2)19-18(3,4)13-24-17(21)15-10-8-11-16(12-15)20(22)23/h8,10-12,14,19H,5-7,9,13H2,1-4H3 |
InChI Key |
VMWNXXADTRFVNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(C)(C)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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